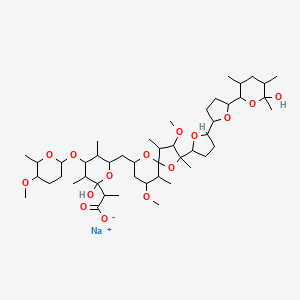
Sodium carriomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium carriomycin is a derivative of carriomycin, a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria, fungi, and mycoplasma
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium carriomycin involves the fermentation of Streptomyces hygroscopicus in a nutrient-rich medium. The fermentation broth is then subjected to extraction and purification processes to isolate carriomycin. The free acid form of carriomycin is converted to its sodium salt by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification steps are optimized for higher yield and purity. Techniques such as ion-exchange chromatography and crystallization are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions: Sodium carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Sodium carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyether antibiotics and their chemical properties.
Biology: this compound is employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: It has been investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Mechanism of Action
Sodium carriomycin exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the ribosome, blocking the elongation of the peptide chain during translation .
Comparison with Similar Compounds
Nigericin: Another polyether antibiotic with similar ionophore properties.
Monensin: Known for its use in veterinary medicine as an anticoccidial agent.
Salinomycin: Used in agriculture to control coccidiosis in poultry.
Uniqueness of Sodium Carriomycin: this compound stands out due to its broad-spectrum antibacterial activity and its effectiveness against drug-resistant strains. Unlike some other polyether antibiotics, it has shown minimal cross-resistance with other antibiotics, making it a valuable addition to the arsenal of antibacterial agents .
Properties
CAS No. |
66007-89-4 |
|---|---|
Molecular Formula |
C47H79NaO15 |
Molecular Weight |
907.1 g/mol |
IUPAC Name |
sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C47H80O15.Na/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39;/h23-42,50-51H,14-22H2,1-13H3,(H,48,49);/q;+1/p-1 |
InChI Key |
ZDMPQWOWHLMRKB-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C.[Na+] |
Related CAS |
65978-43-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

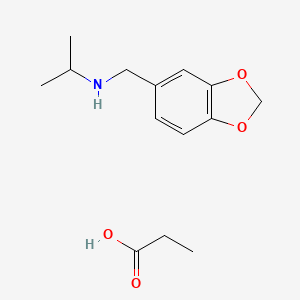
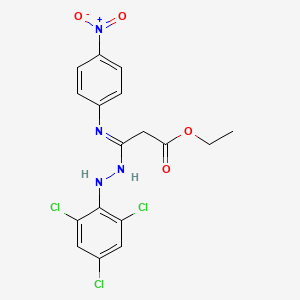

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
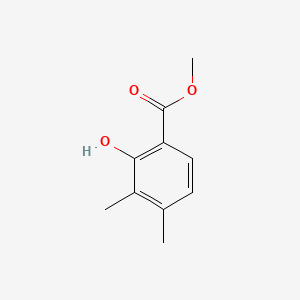
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

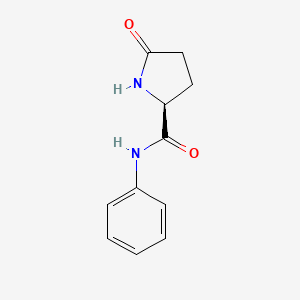
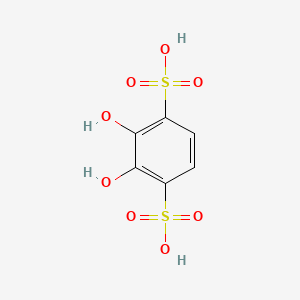
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
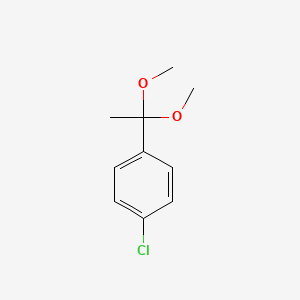
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
